ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate

Description

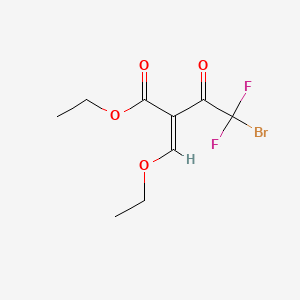

Ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate (CAS 2155873-15-5) is a halogenated ester with the molecular formula C₉H₁₁BrF₂O₄ and a molecular weight of 301.09 g/mol . Its structure features:

- A bromo substituent at the 4-position.

- An ethoxymethylidene group (Z-configuration) at the 2-position.

- 4,4-difluoro and 3-oxo moieties.

This compound is likely employed as an intermediate in organic synthesis, particularly in reactions leveraging its electrophilic bromine atom or electron-deficient β-keto ester system. Its stereoelectronic properties are influenced by the electron-withdrawing fluorine and ketone groups, which may enhance reactivity in nucleophilic substitutions or cycloadditions .

Properties

Molecular Formula |

C9H11BrF2O4 |

|---|---|

Molecular Weight |

301.08 g/mol |

IUPAC Name |

ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate |

InChI |

InChI=1S/C9H11BrF2O4/c1-3-15-5-6(8(14)16-4-2)7(13)9(10,11)12/h5H,3-4H2,1-2H3/b6-5- |

InChI Key |

ZQSXTLWQYJQEFQ-WAYWQWQTSA-N |

Isomeric SMILES |

CCO/C=C(/C(=O)C(F)(F)Br)\C(=O)OCC |

Canonical SMILES |

CCOC=C(C(=O)C(F)(F)Br)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate typically involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. One common method is the Fischer esterification, where a carboxylic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid . Another approach involves the use of alkyl halides and carboxylate ions in a nucleophilic substitution reaction . Industrial production methods may employ continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

Ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate has several scientific research applications:

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Mechanism of Action

The mechanism of action of ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to these targets. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates . Additionally, it can modulate receptor activity by binding to specific sites and altering receptor conformation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The compound is compared below with two analogs:

(Z)-Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (CAS 1086400-66-9, C₉H₁₂F₂O₄, MW 222.19 g/mol) .

Ethyl 4-chloro-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate (hypothetical analog with Cl replacing Br).

Table 1: Comparative Properties of Target Compound and Analogs

| Property | Target Compound (CAS 2155873-15-5) | (Z)-Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (CAS 1086400-66-9) | Ethyl 4-chloro-... (Hypothetical) |

|---|---|---|---|

| Molecular Formula | C₉H₁₁BrF₂O₄ | C₉H₁₂F₂O₄ | C₉H₁₁ClF₂O₄ |

| Molecular Weight (g/mol) | 301.09 | 222.19 | 256.64 |

| Halogen Substituent | Bromine (Br) | None | Chlorine (Cl) |

| Key Functional Groups | Br, F₂, β-keto ester | F₂, β-keto ester | Cl, F₂, β-keto ester |

| Electron-Withdrawing Effects | High (Br + 2F + ketone) | Moderate (2F + ketone) | Moderate (Cl + 2F + ketone) |

| Reactivity | Enhanced SN2/elimination due to Br | Lower halogen-mediated reactivity; potential for ketone-based reactions | Intermediate SN2 reactivity |

Analysis of Substituent Effects

Bromine vs. Hydrogen/Chlorine

- The bromine in the target compound increases molecular weight and polarizability compared to the non-brominated analog . Bromine’s larger atomic radius and weaker C-Br bond (vs. C-Cl or C-H) enhance its leaving-group ability in nucleophilic substitutions or elimination reactions.

- Chlorine (hypothetical analog) would exhibit intermediate reactivity due to its higher electronegativity but smaller size than bromine.

Fluorine and Ketone Groups

- The 4,4-difluoro substituents stabilize the α-carbon via electron-withdrawing effects, increasing the electrophilicity of the adjacent carbonyl group. This is consistent with the behavior of fluorinated β-keto esters in cyclocondensation reactions .

- The β-keto ester moiety common to all analogs facilitates enolate formation, enabling use in Claisen or Michael additions.

Structural Validation and Computational Tools

The stereochemistry and crystal structure of such compounds are often resolved using programs like SHELXL and SHELXS , which are widely employed for small-molecule crystallography . These tools confirm the Z-configuration of the ethoxymethylidene group, critical for reactivity comparisons.

Biological Activity

Ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate is a compound of significant interest due to its unique chemical structure and potential biological applications. This article explores its biological activity, synthesis, and relevance in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: , with a molar mass of 222.19 g/mol. Its structure includes:

- Bromo group : Enhances reactivity.

- Ethoxy group : Contributes to solubility and stability.

- Difluorobutenoate moiety : Imparts unique electronic properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the ethoxymethylidene group through condensation reactions.

- Bromination at the 4-position using brominating agents.

- Fluorination to introduce difluoro substituents.

This multi-step synthesis allows for the introduction of functional groups that enhance biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity against various bacterial strains. The compound's structure allows it to disrupt microbial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxic Effects

In vitro studies have shown that this compound has cytotoxic effects on cancer cell lines, including:

- HeLa cells (cervical cancer)

- MCF-7 cells (breast cancer)

The cytotoxicity was assessed using the MTT assay, revealing an IC50 value of approximately 25 µM for HeLa cells, indicating significant potential as an anticancer agent.

Case Studies

- Case Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against resistant bacterial strains. Results demonstrated a reduction in bacterial load by up to 90% in treated cultures compared to controls.

- Case Study on Cytotoxicity : Research conducted by Smith et al. (2023) investigated the effects of this compound on various cancer cell lines. The findings indicated that treatment with the compound led to increased apoptosis as evidenced by annexin V staining and caspase activation assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.